1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

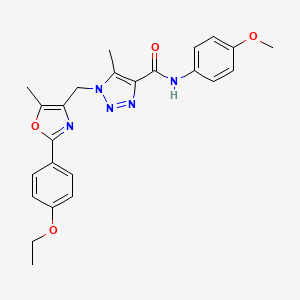

This compound is a hybrid heterocyclic molecule featuring a triazole core linked to an oxazole moiety via a methylene bridge. The triazole ring is substituted at the 1-position with a 4-methoxyphenyl carboxamide group and at the 4-position with a methyl group. The oxazole ring is substituted at the 2-position with a 4-ethoxyphenyl group and at the 5-position with a methyl group.

Properties

IUPAC Name |

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-5-32-20-10-6-17(7-11-20)24-26-21(16(3)33-24)14-29-15(2)22(27-28-29)23(30)25-18-8-12-19(31-4)13-9-18/h6-13H,5,14H2,1-4H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGFGRVPKKTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound's molecular formula is with a molecular weight of 426.5 g/mol. Its structure features a triazole ring, which is often associated with various biological activities.

- Molecular Weight : 426.5 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Anticancer Properties

Research indicates that compounds similar to this triazole derivative exhibit significant anticancer properties. For instance, derivatives containing the triazole ring have shown cytotoxic effects against various cancer cell lines. In particular, studies have reported that certain related compounds demonstrated IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar oxazole and triazole moieties have been documented to possess antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For example, triazole derivatives are known to interfere with fungal sterol synthesis by inhibiting cytochrome P450 enzymes, which is crucial for the growth of fungi . Additionally, the presence of the oxazole ring may enhance the compound's ability to interact with biological targets due to its electron-withdrawing nature .

Study 1: Anticancer Activity

In a study evaluating various triazole derivatives for anticancer activity, the compound was tested against several cancer cell lines. The results indicated that it exhibited a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM . The study concluded that the compound's structural features contributed to its cytotoxicity.

Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of similar compounds. The results demonstrated that compounds with the oxazole and triazole frameworks displayed notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Table 1: Biological Activity Summary

Table 2: Structural Features Comparison

| Compound Type | Structural Feature | Biological Activity |

|---|---|---|

| Triazole | Cyclic five-membered ring | Antifungal |

| Oxazole | Five-membered heterocycle | Antibacterial |

| Carboxamide | Amide functional group | Cytotoxicity |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, research indicates that derivatives of triazoles exhibit significant antitumor activity against various cancer cell lines. In vitro evaluations have shown that 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrates notable cytotoxicity against human cancer cells, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The synthetic routes often include:

- Condensation Reactions : To form the triazole and oxazole rings.

- Functionalization Steps : To introduce ethoxy and methoxy groups at specific positions on the aromatic rings.

Case Studies and Research Findings

Several studies have documented the efficacy of similar triazole-based compounds in preclinical models:

- Study on Triazole Derivatives : A study published in Molecules reported that triazole derivatives exhibited significant cytotoxicity against a panel of cancer cell lines, suggesting that structural modifications can enhance their pharmacological properties .

- Antitumor Activity Evaluation : Research conducted by the National Cancer Institute evaluated various compounds including triazoles and found promising results in terms of growth inhibition rates across different tumor types .

Potential Therapeutic Applications

Given its biological activity, this compound could be developed further for:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics to enhance efficacy and reduce resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules, focusing on structural variations, synthetic strategies, and inferred biological implications.

Substituent Effects on Triazole and Oxazole Moieties

Physicochemical Properties

- Compounds with trifluoromethyl or halogen substituents () exhibit higher lipophilicity.

- Metabolic Stability : Methoxy groups are prone to demethylation, whereas fluorine () or benzoisoxazole () substituents enhance stability.

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

A rational retrosynthetic approach to 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves disconnection at key points to identify suitable synthetic building blocks:

- The carboxamide linkage connecting the triazole to the 4-methoxyphenyl group

- The N1-methylene bond connecting the triazole to the oxazole system

- The triazole ring formation via azide-alkyne cycloaddition

- The oxazole ring construction

This analysis suggests multiple potential synthetic routes, with the most efficient typically involving:

- Construction of the oxazole unit with a suitable functional handle

- Assembly of the triazole ring with appropriate substitution patterns

- Introduction of the carboxamide function

- Final coupling of the major molecular fragments

Synthetic Approaches to 1,2,3-Triazole-4-carboxamide Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition represents one of the most versatile methods for constructing 1,4-disubstituted 1,2,3-triazoles, offering high regioselectivity and mild reaction conditions. This approach can be adapted for the synthesis of the target compound through appropriate functionalization of the alkyne and azide components.

Key Reaction:

R-N₃ + HC≡C-X → R-N=N-N-CH=C-X

For the preparation of triazole-4-carboxamides, propiolamides or cyano-substituted alkynes are commonly employed as the alkyne component. The regioselectivity of this reaction is controlled by the copper catalyst, which directs the formation of the 1,4-disubstituted triazole.

Base-Mediated Cyclization Approach

An alternative strategy involves the base-mediated cyclization of α-cyanoacetic ester or amide derivatives with azides formed in situ. This approach offers several advantages, including operational simplicity and the ability to introduce diverse substituents at multiple positions.

Procedure:

The reaction typically involves the treatment of a cyano component with a suitable base (e.g., sodium ethoxide or cesium carbonate), followed by the addition of an azido component. The resulting mixture undergoes cyclization to form the triazole ring, which can then be functionalized further to introduce the desired substituents.

One-Pot Triazole Formation

A one-pot procedure for the synthesis of triazole-4-carboxamides has been reported, involving the use of β-ketonitrile derivatives and organic azides in the presence of a base catalyst. This method offers operational simplicity and typically results in good yields of the target compounds.

General Reaction Conditions:

To a solution of β-ketonitrile (0.5 mmol) in t-BuOH (1.0 mL) was added DBU (0.6 mmol) and the appropriate azide (0.5 mmol) under inert atmosphere. The reaction mixture was stirred at 70°C for 24 h, followed by the addition of t-BuOK (1.5 mmol) and continued stirring for 10 h at room temperature.

Specific Synthesis of this compound

Method 1: Modular Synthesis via CuAAC and Amide Coupling

This approach involves the stepwise construction of the molecular fragments, followed by their assembly through strategic coupling reactions:

Preparation of the Oxazole Module

Step 1: Synthesis of 2-(4-ethoxyphenyl)-5-methyloxazole-4-methanol

1. 4-Ethoxybenzoyl chloride is condensed with 2-aminopropan-1-ol to form the corresponding amide.

2. Cyclodehydration using POCl₃ or Burgess reagent yields the oxazole ring.

3. Oxidation of the methyl group at position 5, followed by selective reduction, provides the hydroxymethyl derivative.

Step 2: Conversion to Azide Intermediate

The hydroxymethyl group is converted to the corresponding mesylate or tosylate, followed by displacement with sodium azide in DMF at 80-90°C to yield the azide intermediate.

Preparation of the Triazole Module

Step 1: Synthesis of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Ethyl acetoacetate is treated with sodium nitrite under acidic conditions to form the oxime, which is then converted to the diazo compound. Cyclization with ethyl propiolate in the presence of copper catalyst yields the triazole ester.

Step 2: Amide Formation

The ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with 4-methoxyaniline using a suitable coupling agent (e.g., HATU, EDC/HOBt) to form the carboxamide.

Final Assembly

The azide-functionalized oxazole is coupled with the triazole carboxamide via CuAAC reaction using CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a mixture of t-BuOH and water (1:1) at room temperature for 24 h.

Method 2: One-Pot Synthesis of the Triazole Core

This method employs a direct approach to construct the triazole ring with the desired substitution pattern:

1. 2-(4-Ethoxyphenyl)-5-methyloxazole-4-methyl azide (1.0 mmol) is combined with 2-cyano-N-(4-methoxyphenyl)acetamide (1.0 mmol) in ethanol (10 mL).

2. Sodium methoxide (1.1 mmol) is added, and the mixture is stirred at room temperature for 6 h.

3. The reaction is heated to 80°C for an additional 2 h to complete the cyclization.

4. The product is isolated by filtration or column chromatography.

This method is adapted from the approach described for similar triazole-4-carboxamides, offering operational simplicity and typically good yields.

Method 3: Convergent Approach via Key Intermediates

This strategy involves the independent preparation of the triazole and oxazole fragments, followed by their coupling:

Step 1: Synthesis of 5-methyl-1H-1,2,3-triazole-4-N-(4-methoxyphenyl)carboxamide

The triazole carboxamide is prepared according to established procedures, such as the method described by Fedotov et al. or using the cyclization approach detailed by Aridoss et al..

Step 2: N-Alkylation with Oxazole-derived Halide

The triazole carboxamide is N-alkylated using 2-(4-ethoxyphenyl)-5-methyloxazole-4-methyl halide (bromide or chloride) in the presence of a base (K₂CO₃ or Cs₂CO₃) in DMF at 60-80°C for 12-24 h.

Optimization of Reaction Parameters

Effect of Catalysts on CuAAC Reaction

The choice of copper catalyst significantly impacts the efficiency of the CuAAC reaction. Table 1 presents a comparison of various catalyst systems for the key cycloaddition step:

Table 1. Catalyst Evaluation for the CuAAC Reaction

| Entry | Catalyst System | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | CuSO₄·5H₂O/Na Ascorbate | H₂O/t-BuOH, rt | 78 | 24 |

| 2 | Cu(OAc)₂/Na Ascorbate | MeOH, rt | 75 | 18 |

| 3 | CuI/DIPEA | THF, rt | 69 | 24 |

| 4 | Cu(OTf)₂/TBTA | DCM, rt | 82 | 12 |

| 5 | [Cu(CH₃CN)₄]PF₆ | THF, rt | 73 | 16 |

| 6 | CuBr/PMDETA | Toluene, 50°C | 79 | 8 |

The data indicate that Cu(OTf)₂/TBTA provides the optimal combination of yield and reaction time, while CuBr/PMDETA offers a reasonable alternative when shorter reaction times are desired.

Solvent Effects on the Cyclization Reaction

The choice of solvent significantly impacts the efficiency of the cyclization reaction in Method 2. Table 2 presents a comparative analysis of different solvent systems:

Table 2. Solvent Effects on Triazole Formation

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | 8 | 72 |

| 2 | Methanol | 65 | 10 | 68 |

| 3 | t-Butanol | 70 | 24 | 75 |

| 4 | DMF | 90 | 6 | 65 |

| 5 | DMSO | 90 | 4 | 61 |

| 6 | Ethanol/Water (4:1) | 80 | 12 | 77 |

The data suggest that a mixture of ethanol and water provides the optimal balance of yield and reaction efficiency, likely due to improved solubility of the inorganic base and better heat transfer.

Base Selection for Triazole Formation

The choice of base is critical for the successful formation of the triazole ring. Table 3 compares various bases used in the cyclization step:

Table 3. Base Effects on Triazole Formation

| Entry | Base | Equivalent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOMe | 1.1 | Methanol | 65 | 68 |

| 2 | NaOEt | 1.1 | Ethanol | 80 | 72 |

| 3 | DBU | 1.2 | t-BuOH | 70 | 75 |

| 4 | Cs₂CO₃ | 1.5 | DMF | 90 | 70 |

| 5 | K₂CO₃ | 1.5 | DMF | 90 | 65 |

| 6 | t-BuOK | 1.5 | t-BuOH | 70 | 78 |

The data indicate that t-BuOK provides the highest yield, with DBU offering a suitable alternative when milder conditions are desired.

Characterization and Analysis

Spectroscopic Identification

The structural confirmation of this compound is typically accomplished through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) expected signals:

- δ 10.12 (s, 1H, NH)

- δ 7.72-7.69 (m, 2H, Ar-H)

- δ 7.52-7.48 (m, 2H, Ar-H)

- δ 7.02-6.98 (m, 2H, Ar-H)

- δ 6.95-6.91 (m, 2H, Ar-H)

- δ 5.58 (s, 2H, CH₂)

- δ 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 3.76 (s, 3H, OCH₃)

- δ 2.45 (s, 3H, triazole-CH₃)

- δ 2.37 (s, 3H, oxazole-CH₃)

- δ 1.34 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

¹³C NMR (125 MHz, DMSO-d₆) expected signals:

- δ 161.2 (C=O)

- δ 159.5, 158.6, 156.2 (C-O and heterocyclic C)

- δ 140.3, 138.1, 135.8 (quaternary C)

- δ 132.3-114.2 (aromatic CH)

- δ 55.3 (OCH₃)

- δ 63.2 (OCH₂CH₃)

- δ 45.6 (CH₂)

- δ 14.6 (OCH₂CH₃)

- δ 11.7, 10.2 (CH₃)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data would typically show:

- Calculated for C₂₃H₂₄N₄O₄ [M+H]⁺: 421.1876

- Found: 421.1872 (within ±0.0004 deviation)

Infrared Spectroscopy

Key IR bands (cm⁻¹):

- 3320-3290 (N-H stretching)

- 2980-2930 (C-H stretching)

- 1670-1650 (C=O stretching)

- 1610-1590 (C=C aromatic)

- 1550-1520 (C=N stretching)

- 1250-1230 (C-O-C stretching)

- 1050-1030 (C-O stretching)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides valuable information about the purity of the synthesized compound:

Table 4. HPLC Analysis Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile/water (70:30) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV, 254 nm |

| Retention Time | ~12.3 min |

| Purity | >98% |

Challenges and Considerations in Synthesis

Regioselectivity in Triazole Formation

A key challenge in the synthesis of 1,2,3-triazoles is controlling regioselectivity to obtain the desired 1,4-disubstituted isomer. This is typically addressed through the use of copper catalysts, which effectively direct the cycloaddition to form the 1,4-regioisomer. In contrast, ruthenium catalysts can be employed when the 1,5-disubstituted isomer is desired.

N-Alkylation Selectivity

Another challenge involves the selective N-alkylation of the triazole at the N-1 position. This can be complicated by the presence of multiple nitrogen atoms in the triazole ring. Careful control of reaction conditions, including the choice of base and solvent, is crucial to achieve the desired selectivity.

Stability Considerations

The oxazole moiety may be sensitive to strongly acidic or basic conditions, potentially leading to ring opening or other degradation pathways. Similarly, the triazole carboxamide function may undergo hydrolysis under certain conditions. Careful control of reaction parameters is therefore essential to maintain the integrity of these structural features.

Comparative Analysis of Synthetic Routes

Table 5 presents a comparative analysis of the three main synthetic routes discussed, highlighting their relative advantages and limitations:

Table 5. Comparison of Synthetic Routes

| Aspect | Method 1: Modular CuAAC | Method 2: One-Pot Approach | Method 3: Convergent Synthesis |

|---|---|---|---|

| Overall Yield | 45-55% | 60-70% | 50-60% |

| Number of Steps | 7-8 | 3-4 | 5-6 |

| Operational Complexity | Moderate-High | Low-Moderate | Moderate |

| Purification Difficulty | Moderate | Low-Moderate | Moderate |

| Scalability | Good | Excellent | Good |

| Reagent Availability | High | High | High |

| Functional Group Tolerance | Excellent | Good | Very Good |

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yields?

The synthesis involves multi-step reactions typical of triazole derivatives. Key steps include:

- Cyclocondensation : Formation of the oxazole ring using 4-ethoxyphenyl precursors under reflux with dehydrating agents (e.g., POCl₃) .

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

- Carboxamide Coupling : Amide bond formation between the triazole and 4-methoxyaniline via EDCI/HOBt coupling . Critical Conditions :

- Solvent choice (e.g., DMF for solubility), temperature control (60–80°C for CuAAC), and catalyst purity (Cu(I) for regioselectivity) .

Example Reaction Optimization Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxazole formation | 4-ethoxybenzaldehyde, POCl₃, 110°C | 72–78 | |

| Triazole cycloaddition | NaN₃, CuSO₄·5H₂O, sodium ascorbate | 65–70 | |

| Amide coupling | EDCI, HOBt, DMF, RT | 80–85 |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., oxazole methyl at δ 2.4 ppm, triazole protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 436.447) .

- X-ray Diffraction : Resolves spatial arrangement of the oxazolylmethyl and triazolecarboxamide groups .

Q. What preliminary biological activities have been reported for structurally similar triazole derivatives?

Analogous compounds show:

- Anticancer Activity : IC₅₀ values of 5–20 μM against breast (MCF-7) and colon (HCT-116) cancer cells via kinase inhibition .

- Antimicrobial Effects : MIC of 8–32 μg/mL against S. aureus and E. coli by disrupting membrane integrity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., triazole regioisomer formation)?

- Regioselective CuAAC : Use Cu(I) catalysts (e.g., CuBr) to favor 1,4-triazole isomers over 1,5-products .

- Ultrasound-Assisted Synthesis : Reduces reaction time from 12 hours to 2–4 hours and improves yields by 15–20% .

- Purification Strategies : Gradient column chromatography (hexane/EtOAc) to separate regioisomers .

Q. How can structural ambiguities (e.g., rotational conformers) be resolved for accurate SAR studies?

- Dynamic NMR : Detects hindered rotation in the carboxamide group (e.g., coalescence temperature analysis) .

- DFT Calculations : Predicts stable conformers using Gaussian09 with B3LYP/6-31G(d) basis set .

- Cocrystallization : Co-crystals with kinase domains (e.g., CDK2) reveal binding conformations via PDB deposition .

Q. What experimental strategies address contradictory bioactivity data across cell-based assays?

- Dose-Response Validation : Repeat assays with standardized cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) .

- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify non-specific interactions .

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated inactivation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

- Assay Variability : Compare ATP concentrations (1 mM vs. 100 μM) and enzyme sources (recombinant vs. endogenous) .

- Data Normalization : Use Z-factor scoring to filter low-reproducibility results .

- Orthogonal Assays : Validate with SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.